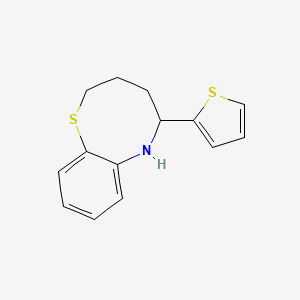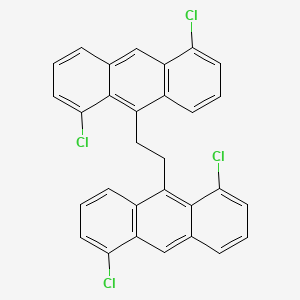
9,9'-(Ethane-1,2-diyl)bis(1,5-dichloroanthracene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,9’-(Ethane-1,2-diyl)bis(1,5-dichloroanthracene) is a chemical compound that consists of two 1,5-dichloroanthracene units linked by an ethane-1,2-diyl bridge. This compound is notable for its unique structure, which imparts specific chemical and physical properties that make it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,9’-(Ethane-1,2-diyl)bis(1,5-dichloroanthracene) typically involves the reaction of 1,5-dichloroanthracene with ethylene dibromide under specific conditions. The reaction is usually carried out in the presence of a strong base, such as potassium tert-butoxide, which facilitates the formation of the ethane-1,2-diyl bridge between the two anthracene units.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
9,9’-(Ethane-1,2-diyl)bis(1,5-dichloroanthracene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into hydroanthracenes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
Oxidation: Anthraquinones
Reduction: Hydroanthracenes
Substitution: Various substituted anthracenes depending on the nucleophile used
Applications De Recherche Scientifique
9,9’-(Ethane-1,2-diyl)bis(1,5-dichloroanthracene) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Mécanisme D'action
The mechanism by which 9,9’-(Ethane-1,2-diyl)bis(1,5-dichloroanthracene) exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, where it can modulate the activity of these targets. This modulation can lead to various biological effects, including changes in cellular signaling pathways and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Dichloroanthracene: The parent compound, which lacks the ethane-1,2-diyl bridge.
9,9’-(Ethane-1,2-diyl)bis(anthracene): Similar structure but without the chlorine atoms.
Uniqueness
9,9’-(Ethane-1,2-diyl)bis(1,5-dichloroanthracene) is unique due to the presence of both the ethane-1,2-diyl bridge and the chlorine atoms. This combination imparts distinct chemical reactivity and physical properties, making it valuable for specific applications that other similar compounds may not be suitable for.
Propriétés
Numéro CAS |
88087-79-0 |
|---|---|
Formule moléculaire |
C30H18Cl4 |
Poids moléculaire |
520.3 g/mol |
Nom IUPAC |
1,5-dichloro-9-[2-(1,5-dichloroanthracen-9-yl)ethyl]anthracene |
InChI |
InChI=1S/C30H18Cl4/c31-25-9-3-7-19-21(29-17(15-23(19)25)5-1-11-27(29)33)13-14-22-20-8-4-10-26(32)24(20)16-18-6-2-12-28(34)30(18)22/h1-12,15-16H,13-14H2 |
Clé InChI |
LSRFURIZOQCJHV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=CC3=C(C=CC=C3Cl)C(=C2C(=C1)Cl)CCC4=C5C(=CC6=C4C=CC=C6Cl)C=CC=C5Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


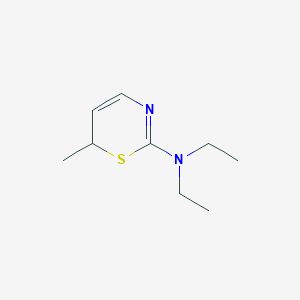
![2,6-Bis(2-methoxyphenyl)bicyclo[5.2.1]decane-4,10-dione](/img/structure/B14396982.png)
![N-Butyl-N'-[6-(morpholin-4-yl)pyridazin-3-yl]urea](/img/structure/B14396989.png)
silane](/img/structure/B14396995.png)
![Methyl 4-[methyl(3-oxo-3-phenylpropyl)amino]benzoate](/img/structure/B14397001.png)
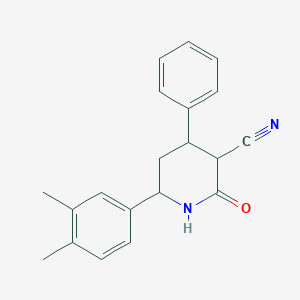
![N-Butyl-N'-[3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl]urea](/img/structure/B14397010.png)
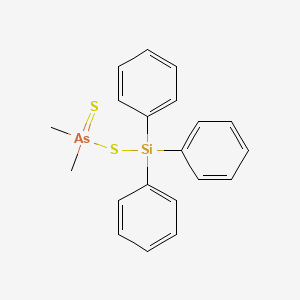
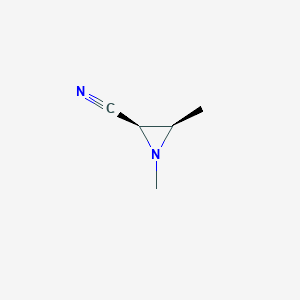
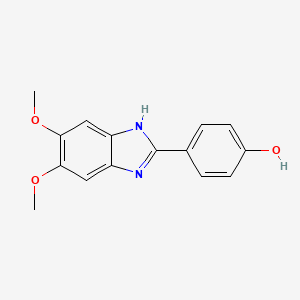
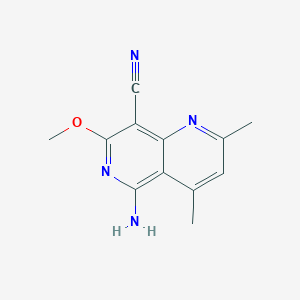
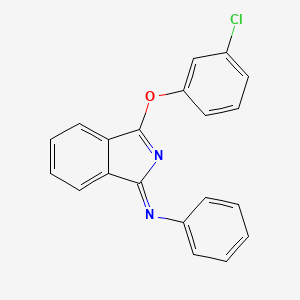
![6-Chloro-1,3-dimethylcyclohepta[c]pyrrole;hydrochloride](/img/structure/B14397053.png)
